

TK-642: A Technical Guide to In Vitro and In Vivo Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of **TK-642**, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). **TK-642** has emerged as a promising lead compound for cancer therapy, particularly for esophageal cancer. This document summarizes key stability data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative in vitro and in vivo stability and activity data for **TK-642**.

In Vitro Data



Parameter	Value	Cell Line/System	Reference
SHP2WT IC50	2.7 nmol/L	Biochemical Assay	[1][2][3]
Cell Proliferation IC50	5.73 μmol/L	KYSE-520 (Esophageal Cancer)	[1][2]
Mechanism of Action	Allosteric SHP2 Inhibitor	-	[1][2]
Binding Site	"Tunnel" Allosteric Site	Dual Inhibition Assay & Docking	[1][2]

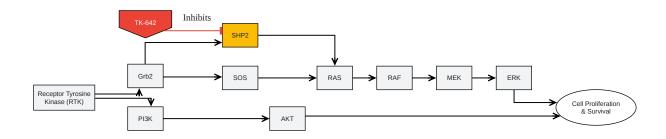
In Vivo Data (Mouse Models)

Parameter	Value	Model System	Reference
Oral Bioavailability (F)	42.5%	Mouse	[1][2]
Half-life (t1/2)	2.47 hours	Mouse	[1][2]
Anti-Tumor Efficacy (T/C)	83.69%	KYSE-520 Xenograft	[1][2]

Signaling Pathway and Mechanism of Action

TK-642 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. By binding to a "tunnel" allosteric site, **TK-642** stabilizes SHP2 in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing downstream signaling through the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.





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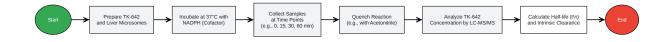
Caption: TK-642 Inhibition of the SHP2-Mediated Signaling Pathway.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the stability and activity of SHP2 inhibitors like **TK-642**.

In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.



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Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol:

Preparation: A stock solution of TK-642 is prepared in a suitable solvent (e.g., DMSO).
 Pooled liver microsomes (from human or other species) are thawed on ice.



- Incubation: **TK-642** is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.
- Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining TK-642.
- Data Analysis: The natural logarithm of the percentage of TK-642 remaining is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes.

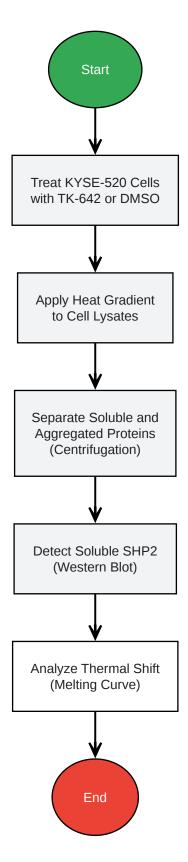
Protocol:

- Preparation: **TK-642** is added to plasma from the desired species (e.g., human, mouse).
- Incubation: The mixture is incubated at 37°C.
- Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
- Quenching: The reaction is terminated by the addition of an organic solvent like acetonitrile.
- Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the remaining TK-642.
- Data Analysis: The percentage of TK-642 remaining at each time point is calculated relative to the 0-minute sample to determine the compound's half-life in plasma.

Cellular Thermal Shift Assay (CETSA)



CETSA is used to verify the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.





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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

- Cell Treatment: KYSE-520 cells are treated with TK-642 or a vehicle control (DMSO) for a specified period.
- Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.
- Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
- Detection: The amount of soluble SHP2 protein in the supernatant is quantified, typically by Western blotting.
- Analysis: A melting curve is generated by plotting the amount of soluble SHP2 as a function
 of temperature. A shift in the melting curve to a higher temperature in the presence of TK642 indicates target engagement and stabilization.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

- Cell Implantation: Human esophageal cancer cells (KYSE-520) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into treatment and control groups. The treatment group
 receives oral administration of TK-642 at a specified dose and schedule. The control group
 receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.



• Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition, expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group), is calculated to determine efficacy.

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